
3-(Bromomethyl)-3-ethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-ethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with an ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethylhexane typically involves the bromination of 3-ethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron or aluminum bromide can also be employed to facilitate the bromination reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-ethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or alkoxide ions.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted hexanes, such as 3-hydroxy-3-ethylhexane or 3-cyano-3-ethylhexane.
Elimination: The major product is 3-ethylhex-2-ene.
Oxidation: The major products are 3-ethylhexanol or 3-ethylhexanoic acid.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-ethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules and probes used in biological research.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-ethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)but-3-enoate: Similar in structure but contains an additional double bond, making it more reactive in certain types of reactions.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring, which imparts different chemical properties and reactivity.
Bromoacetaldehyde ethylene acetal: Another brominated compound with distinct structural features and applications.
Uniqueness
3-(Bromomethyl)-3-ethylhexane is unique due to its specific alkyl chain structure and the presence of both bromomethyl and ethyl groups. This combination of features makes it a versatile intermediate in organic synthesis, with applications that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-ethylhexane |
InChI |
InChI=1S/C9H19Br/c1-4-7-9(5-2,6-3)8-10/h4-8H2,1-3H3 |
Clé InChI |
VTUUCZDRLWVVER-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)(CC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
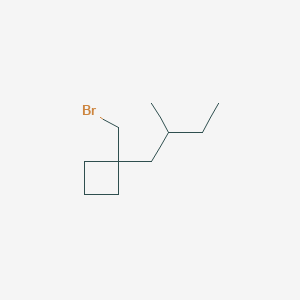
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
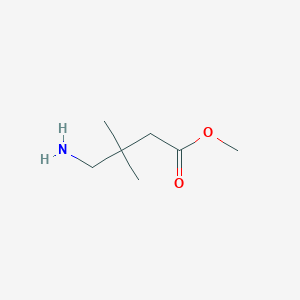

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
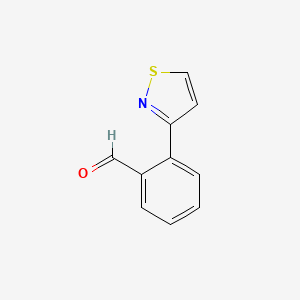
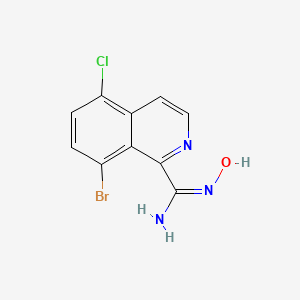
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
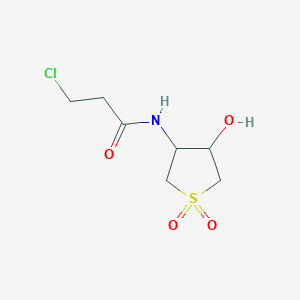
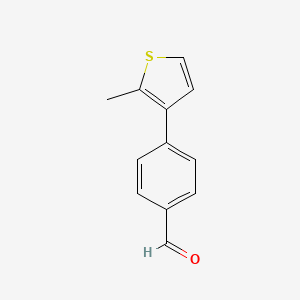
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
